molecular formula C8H8BrFO2 B2688426 1-Bromo-3,5-dimethoxy-4-fluorobenzene CAS No. 204654-94-4

1-Bromo-3,5-dimethoxy-4-fluorobenzene

Cat. No.: B2688426
CAS No.: 204654-94-4
M. Wt: 235.052
InChI Key: NIOXJRNKOHUWJD-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxy-4-fluorobenzene can be synthesized through the bromination of 3,5-dimethoxy-4-fluorobenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3,5-dimethoxy-4-fluorobenzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,5-dimethoxy-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of methoxy groups further enhances its versatility in organic synthesis and research applications .

Biological Activity

1-Bromo-3,5-dimethoxy-4-fluorobenzene is an organic compound characterized by its unique substitution pattern on a benzene ring, which includes a bromine atom at the first position, a fluorine atom at the fourth position, and two methoxy groups at the third and fifth positions. This molecular structure imparts distinct chemical properties that are of significant interest in medicinal chemistry and organic synthesis. The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors, making it a potential candidate for drug development.

  • Molecular Formula : C₉H₈BrF O₂
  • Molecular Weight : Approximately 235.05 g/mol

The presence of bromine and fluorine atoms enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties. The methoxy groups contribute to its solubility and reactivity, allowing it to participate in electrophilic aromatic substitution reactions essential for modifying biological molecules.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially acting as an enzyme inhibitor. Such interactions are crucial for developing therapeutic agents targeting specific biological pathways. For instance, brominated and fluorinated benzene derivatives are known to exhibit properties that can modulate oxidative stress pathways through interactions with enzymes like superoxide dismutase (SOD) and catalase (CAT) which are involved in reactive oxygen species (ROS) detoxification.

Pharmacological Potential

The compound's electrophilic nature allows it to engage in reactions that can modify biological targets. This property is particularly valuable in drug design where selective targeting of enzymes or receptors is desired. Studies have highlighted its potential roles in:

  • Antioxidant Activity : By modulating the activity of oxidative stress-related enzymes.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative damage.

Case Studies

A study investigating the effects of structurally related compounds revealed that derivatives with similar substituents exhibited varying degrees of activity against specific targets. For example, compounds with methoxy and halogen substitutions demonstrated enhanced interaction with phosphodiesterase enzymes, suggesting a pathway for therapeutic applications in neurodegenerative diseases .

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The median lethal dose (LD50) has been reported to be approximately 2,700 mg/kg in animal models, indicating moderate toxicity. Observations included tremors and weight loss at higher doses .

Comparative Analysis

CompoundStructureBiological ActivityLD50 (mg/kg)
This compoundStructureEnzyme inhibition; antioxidant effects2,700
1-Bromo-4-fluorobenzeneStructureModerate toxicity; used as an intermediate2,248
4-Fluoro-3,5-dimethoxybenzoic AcidStructureAntioxidant; affects ROS levelsNot reported

Properties

IUPAC Name

5-bromo-2-fluoro-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOXJRNKOHUWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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